molecular formula C8H5FN2S B8500731 2-(4-Fluoropyridin-2-yl)thiazole

2-(4-Fluoropyridin-2-yl)thiazole

Cat. No. B8500731
M. Wt: 180.20 g/mol
InChI Key: CLESIMMVOSXHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropyridin-2-yl)thiazole is a useful research compound. Its molecular formula is C8H5FN2S and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoropyridin-2-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoropyridin-2-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5FN2S/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H

InChI Key

CLESIMMVOSXHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 dram vial equipped with a stir bar was added 2-chloro-4-fluoropyridine (99 mg, 0.75 mmol) and Pd(dppf)Cl2 (27 mg, 0.038 mmol). The vial was sealed with a septum screwcap and then was placed under N2 atmosphere. To the vial was added thiazol-2-ylzinc(II) bromide in THF (3.0 mL, 1.5 mmol). The vial was placed in a 60° C. heating block with stirring for 3.5 h. The reaction solution was transferred to a 125 mL reparatory funnel and was diluted with EtOAc (50 mL). The solution was washed with water:brine (25 mL:25 mL); then brine (50 mL). The organic solution was dried over MgSO4; filtered; then concentrated in vacuo. The resulting residue was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(4-fluoropyridin-2-yl)thiazole as a white solid (106 mg, 78%). 1H-NMR (400 MHz, CDCl3-d) δ 8.59 (dd, J=8.3, 5.5 Hz, 1H), 7.98-7.92 (m, 2H), 7.49 (d, J=3.3 Hz, 1H), 7.07 (ddd, J=8.2, 5.6, 2.5 Hz, 1H): MS: MS m/z 181.0 (M++1).
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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